![molecular formula C20H21N3O3 B4061182 ethyl 4-[(2-propoxyphenyl)amino]-2-quinazolinecarboxylate](/img/structure/B4061182.png)
ethyl 4-[(2-propoxyphenyl)amino]-2-quinazolinecarboxylate
Vue d'ensemble
Description
Ethyl 4-[(2-propoxyphenyl)amino]-2-quinazolinecarboxylate, also known as AG-1478, is a small molecule inhibitor that targets the epidermal growth factor receptor (EGFR) tyrosine kinase. EGFR is a transmembrane receptor that plays a crucial role in cell proliferation, differentiation, and survival. Overexpression of EGFR has been linked to various types of cancer, including lung, breast, and colon cancer. Therefore, the development of EGFR inhibitors has been a topic of interest in cancer research.
Mécanisme D'action
Ethyl 4-[(2-propoxyphenyl)amino]-2-quinazolinecarboxylate works by binding to the ATP-binding site of EGFR, preventing the receptor from phosphorylating downstream signaling molecules. This leads to the inhibition of cell proliferation and survival.
Biochemical and physiological effects:
ethyl 4-[(2-propoxyphenyl)amino]-2-quinazolinecarboxylate has been shown to inhibit the growth of cancer cells both in vitro and in vivo. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells. Additionally, ethyl 4-[(2-propoxyphenyl)amino]-2-quinazolinecarboxylate has been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is necessary for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
Ethyl 4-[(2-propoxyphenyl)amino]-2-quinazolinecarboxylate is a potent and selective inhibitor of EGFR, making it a valuable tool for studying the role of EGFR in cancer progression. However, like all small molecule inhibitors, ethyl 4-[(2-propoxyphenyl)amino]-2-quinazolinecarboxylate has limitations. It may have off-target effects, meaning that it may inhibit other kinases in addition to EGFR. Additionally, it may not be effective in all types of cancer cells, as some cells may have developed resistance to EGFR inhibitors.
Orientations Futures
There are several future directions for research on ethyl 4-[(2-propoxyphenyl)amino]-2-quinazolinecarboxylate. One direction is to study the combination of ethyl 4-[(2-propoxyphenyl)amino]-2-quinazolinecarboxylate with other inhibitors or chemotherapeutic agents to increase its efficacy. Another direction is to study the use of ethyl 4-[(2-propoxyphenyl)amino]-2-quinazolinecarboxylate in combination with immunotherapy, as EGFR has been shown to play a role in immune evasion by cancer cells. Finally, further studies are needed to identify potential biomarkers that can predict response to ethyl 4-[(2-propoxyphenyl)amino]-2-quinazolinecarboxylate and to develop strategies to overcome resistance to EGFR inhibitors.
Applications De Recherche Scientifique
Ethyl 4-[(2-propoxyphenyl)amino]-2-quinazolinecarboxylate has been extensively studied in cancer research. It has been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells. ethyl 4-[(2-propoxyphenyl)amino]-2-quinazolinecarboxylate has also been used to study the role of EGFR in cancer progression and to identify potential drug targets.
Propriétés
IUPAC Name |
ethyl 4-(2-propoxyanilino)quinazoline-2-carboxylate | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c1-3-13-26-17-12-8-7-11-16(17)22-18-14-9-5-6-10-15(14)21-19(23-18)20(24)25-4-2/h5-12H,3-4,13H2,1-2H3,(H,21,22,23) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJHXNDLOLJYCF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=CC=C1NC2=NC(=NC3=CC=CC=C32)C(=O)OCC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.